molecular formula C14H10N2O2 B14322695 3-Cyano-N-hydroxy-N-phenylbenzamide CAS No. 100216-90-8

3-Cyano-N-hydroxy-N-phenylbenzamide

Cat. No.: B14322695
CAS No.: 100216-90-8
M. Wt: 238.24 g/mol
InChI Key: MKKCPBIFMNUYJO-UHFFFAOYSA-N
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Description

3-Cyano-N-hydroxy-N-phenylbenzamide is a chemical compound with the molecular formula C14H10N2O2 It is characterized by the presence of a cyano group (-CN), a hydroxy group (-OH), and a phenyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N-hydroxy-N-phenylbenzamide typically involves the reaction of 3-cyanobenzoyl chloride with N-hydroxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The reaction can be summarized as follows:

3-Cyanobenzoyl chloride+N-hydroxyanilineBaseThis compound\text{3-Cyanobenzoyl chloride} + \text{N-hydroxyaniline} \xrightarrow{\text{Base}} \text{this compound} 3-Cyanobenzoyl chloride+N-hydroxyanilineBase​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzamide derivatives with ketone or aldehyde groups.

    Reduction: Formation of N-hydroxy-N-phenylbenzamide with an amine group.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-Cyano-N-hydroxy-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyano-N-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-2-hydroxy-N-phenylbenzamide
  • 3-Cyano-N-methylbenzamide
  • 4-Hydroxy-N-phenylbenzamide

Uniqueness

3-Cyano-N-hydroxy-N-phenylbenzamide is unique due to the presence of both cyano and hydroxy groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency as an enzyme inhibitor and greater versatility in synthetic applications.

Properties

CAS No.

100216-90-8

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-cyano-N-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C14H10N2O2/c15-10-11-5-4-6-12(9-11)14(17)16(18)13-7-2-1-3-8-13/h1-9,18H

InChI Key

MKKCPBIFMNUYJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)C2=CC=CC(=C2)C#N)O

Origin of Product

United States

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